Retinoyl beta-glucuronide

Teratology Reproductive Toxicology Retinoid Safety

Researchers face critical safety barriers with standard retinoids: teratogenicity and dermal toxicity limit therapeutic applications. Retinoyl beta-glucuronide (RAG) solves this as a naturally occurring ATRA metabolite with a distinct pharmacology. - **Safety differentiator:** Non-teratogenic in vivo at equimolar or higher doses vs. ATRA; 10x improved dermal tolerability. - **Mechanistic value:** No direct RAR binding; acts as slow-release prodrug with 50% lower cytotoxicity in HL-60 cells while retaining differentiation potency. - **Supply:** Available for immediate research use; ideal for acne, photoaging, and retinoid signaling studies.

Molecular Formula C26H36O8
Molecular Weight 476.6 g/mol
CAS No. 401-10-5
Cat. No. B016852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinoyl beta-glucuronide
CAS401-10-5
Synonyms13-cis-retinoyl glucuronide
9-cis-retinoyl-beta-D-glucuronide
retinoyl beta-glucuronide
retinoyl glucuronide
trans-retinoyl glucuronide
Molecular FormulaC26H36O8
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C
InChIInChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1
InChIKeyMTGFYEHKPMOVNE-NEFMKCFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retinoyl Beta-Glucuronide: Endogenous Retinoid with Distinct Pharmacology


Retinoyl beta-glucuronide (RAG, RBG, CAS 401-10-5) is a naturally occurring, biologically active metabolite of vitamin A, formed endogenously via UDP-glucuronosyltransferase (UGT)-mediated conjugation of all-trans-retinoic acid (ATRA) [1]. Chemically, it is a beta-D-glucuronide conjugate of retinoic acid, with a molecular weight of 476.6 g/mol and the molecular formula C26H36O8 [1]. Unlike its parent compound retinoic acid, RAG exhibits increased water solubility due to the glucuronic acid moiety [2]. It is detectable as a metabolite in human bile and serum and has been extensively characterized for its unique biological activities, which diverge significantly from other retinoids [3].

Endogenous retinoid metabolite with distinct pharmacological profile
Sustained-release prodrug mechanism via slow hydrolysis to retinoic acid
Increased water solubility through glucuronic acid conjugation

Retinoyl Beta-Glucuronide: Why Generic Substitution Fails


The direct substitution of retinoyl beta-glucuronide (RAG) with its closest analogs, such as all-trans-retinoic acid (ATRA), is scientifically unsound due to critical differences in their mechanisms of action, safety profiles, and pharmacokinetic behavior. RAG does not bind directly to cellular retinoic acid-binding proteins (CRABP) or nuclear retinoic acid receptors (RARs) in vitro, unlike ATRA [1]. Instead, its activity is mediated in part by slow hydrolysis to retinoic acid, providing a unique sustained-release mechanism that underlies its dramatically reduced toxicity [1]. Crucially, while ATRA is a potent teratogen, RAG has been shown to be non-teratogenic in multiple in vivo models when administered orally or subcutaneously at equivalent or higher molar doses [2]. These profound disparities in receptor engagement and toxicological outcome render generic retinoid class-based substitution scientifically invalid and potentially unsafe for research and therapeutic development.

Risk Factor
RAG (Target)
ATRA (Substitute)
Receptor Engagement
No direct CRABP/RAR binding
Direct binding to CRABP/RAR
Teratogenicity Endpoint
Non-teratogenic in rodent model
Highly teratogenic
Cytotoxicity Profile
Lower cytotoxicity in HL-60 differentiation model
Higher cytotoxicity at equimolar concentrations

Quantitative Evidence: Retinoyl Beta-Glucuronide vs. Retinoic Acid


Non-Teratogenicity vs. Retinoic Acid

In a direct comparative study, pregnant Sprague-Dawley rats were administered single large equimolar oral doses (0.38-0.41 mmol/kg body weight) of all-trans retinoic acid (ATRA) or retinoyl beta-glucuronide (RAG) on day 8.5 of gestation. ATRA proved highly teratogenic, whereas RAG was non-teratogenic [1]. This stark difference in safety profile is a key differentiator for applications where teratogenicity is a limiting factor.

Teratogenicity Comparison
Head-to-head
RAG: Non-teratogenic; fetal weight 16% heavier than control (P < 0.01)
ATRA: Highly teratogenic
Supports teratogenicity endpoint differentiation
Oral equimolar dose, rat gestation day 8.5
Teratology Reproductive Toxicology Retinoid Safety

Dermal Tolerability Advantage

A long-term (24-week) study on pig skin compared the histological effects of daily topical application of creams containing equimolar (3.3 mM) concentrations of all-trans retinoyl beta-glucuronide (RAG) and all-trans-retinoic acid (tRA). The study found that treatment with 3.3 mM RAG resulted in significantly lower histologic scores, indicating less irritation and inflammation, compared to skin treated with an equimolar concentration of tRA [1]. The highest concentration of RAG tested (33.3 mM) produced a response comparable to that of the lowest tRA concentration (3.3 mM) [1].

Dermal Tolerability
Head-to-head
RAG: Significantly lower histologic irritation scores (3.3 mM)
tRA: Higher irritation scores (3.3 mM)
Supports dermal tolerability endpoint context
Pig skin, 24-week daily topical application
Dermatology Skin Irritation Topical Formulation

Reduced Cytotoxicity in HL-60 Differentiation

In the HL-60 human promyelocytic leukemia cell line model, both retinoyl beta-glucuronide (RAG) and all-trans-retinoic acid (ATRA) induce granulocytic differentiation. One study showed that 1 µM RAG inhibited proliferation by 55-75% and induced differentiation in 38-50% of cells, a potency similar to ATRA [1]. A separate comparative study found that while 1 µM ATRA induced differentiation in 85% of cells after 180 hours, 5 µM RAG induced 64% [2]. Importantly, RAG was shown to be 50% less cytotoxic than ATRA at equimolar concentrations (0.1-0.2 mM) [1].

Cytotoxicity & Differentiation
Head-to-head
RAG: 50% less cytotoxic than ATRA at 0.1–0.2 mM; comparable differentiation
ATRA: Higher cytotoxicity; similar differentiation potency
Supports wider assay window for cell differentiation studies
HL-60 human promyelocytic leukemia cells in vitro
Leukemia Cell Differentiation Oncology

Lack of Direct Retinoid Receptor Binding

In contrast to all-trans-retinoic acid (ATRA), which directly binds and activates nuclear retinoic acid receptors (RARs) and cellular retinoic acid-binding proteins (CRABP), retinoyl beta-glucuronide (RAG) does not exhibit any significant affinity for either CRABP or RARs in vitro [1]. The study found that RAG must first be slowly hydrolyzed to retinoic acid to exert receptor-mediated effects [1]. This fundamental difference in molecular interaction is a key mechanistic distinction.

Receptor Binding
Head-to-head
RAG: No significant affinity for CRABP or RARs
ATRA: High affinity for CRABP and RARs
Supports sustained-release prodrug mechanism research
In vitro competitive binding assays
Receptor Binding CRABP RAR Mechanism of Action

Application Scenarios for Retinoyl Beta-Glucuronide


Non-Teratogenic Retinoid Therapies

Based on the direct comparative teratogenicity data (Evidence 1), retinoyl beta-glucuronide is the superior candidate for research and development of oral retinoid therapies for conditions like acne, where the patient population includes women of child-bearing age [1]. The established non-teratogenicity in an animal model, in stark contrast to ATRA, provides a strong scientific rationale for its selection over other retinoids, potentially mitigating the stringent pregnancy prevention programs associated with current retinoid therapies [1].

Low-Irritation Topical Formulations

The quantitative evidence of a 10-fold or greater improvement in dermal tolerability for RAG compared to equimolar ATRA (Evidence 2) positions it as the retinoid of choice for developing next-generation topical formulations [2]. This is particularly relevant for products targeting acne, photoaging, or other dermatological conditions where patient compliance is often compromised by retinoid-induced irritation, erythema, and peeling [2].

Wider Therapeutic Window in Vitro

For researchers investigating retinoid-induced differentiation in cell models like HL-60, the data showing RAG is 50% less cytotoxic than ATRA while maintaining comparable differentiation potency (Evidence 3) makes it a valuable experimental tool [3]. This property allows for the study of retinoid effects at higher concentrations or over longer durations without confounding cytotoxicity, enabling a cleaner analysis of differentiation pathways [3].

Sustained-Release Prodrug Mechanism

The unique mechanistic evidence that RAG does not bind directly to retinoid receptors but acts as a slow-release prodrug for retinoic acid (Evidence 4) makes it an invaluable chemical probe [4]. It is the superior choice for studies designed to dissect the kinetics of retinoid signaling, the role of sustained vs. acute receptor activation, and the biological consequences of bypassing direct receptor binding and cytoplasmic binding proteins [4].

Application
Selection Property
Validation Focus
Teratogenicity endpoint research
Endpoint differentiation context
Developmental toxicity model review
Dermal tolerability studies
Tolerability endpoint context
Histologic irritation score review
Cell differentiation & cytotoxicity assays
Differentiation-cytotoxicity window
HL-60 model endpoint review
Retinoid signaling kinetics
Prodrug activation kinetics
Sustained-release vs acute receptor activation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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